17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Description
17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) is a useful research compound. Its molecular formula is C24H17NO3 and its molecular weight is 367.404. The purity is usually 95%.
BenchChem offers high-quality 17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Geometry-Optimized Structure
Research on a closely related compound, 17-ethyl-1-hydroxymethyl-17-azapentacyclo[6.6.5.02,7.09,14.0~15,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, has shown significant insights into its crystal and geometry-optimized structure. Computational calculations predict density functional theory (DFT) optimized geometries in the gas phase. The study found that the molecules are linked by hydrogen bonds, accounting for a significant portion of the intermolecular contacts. This research provides valuable data for understanding the structural properties of similar compounds (Hillman, Tanski, & Roberts, 2020).
Synthesis and Transformation
Another study focused on the synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives. These compounds serve as new building blocks for carbapenem nuclei, showcasing the potential of similar cyclic structures in the development of new pharmaceuticals (Katagiri et al., 1985).
α-Glucosidase Inhibition Activity
A diarylheptanoid compound, structurally related to the query compound, was isolated from the branch wood of Alnus sieboldiana. This compound, alongside two known diarylheptanoids, was found to significantly inhibit the activity of α-glucosidase, highlighting potential therapeutic applications in managing diseases like diabetes (Chiba, Ichizawa, Kawai, & Nishida, 2013).
Novel Synthesis Techniques
Research into the synthesis of complex macrocyclic and cyclic compounds, such as 2-azabicyclo[2.2.0]hexane-3,5-dione, has expanded the toolkit of synthetic chemistry. These studies offer new routes to synthesizing structurally intricate molecules, which could be pivotal for future drug development and material science (Katagiri et al., 1986).
Properties
IUPAC Name |
17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-14-11-9-13(10-12-14)25-23(27)21-19-15-5-1-2-6-16(15)20(22(21)24(25)28)18-8-4-3-7-17(18)19/h1-12,19-22,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQULLRCYBZKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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